Chemical structure and properties of (3-Aminobutyl)(methyl)amine
Chemical structure and properties of (3-Aminobutyl)(methyl)amine
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of (3-Aminobutyl)(methyl)amine, systematically known as N¹-methylbutane-1,3-diamine. As a chiral diamine, this molecule possesses a unique combination of a primary and a secondary amine separated by a three-carbon backbone, making it a valuable, albeit specialized, building block for researchers in medicinal chemistry and materials science. This document consolidates known data from analogous compounds and established chemical principles to offer expert insights into its physicochemical characteristics, spectroscopic profile, reactivity, and safe handling protocols. Detailed synthetic methodologies and purification workflows are presented to enable its practical application in a laboratory setting.
Molecular Identification and Structure
Nomenclature and Chemical Identifiers
The unambiguous identification of a chemical entity is paramount for scientific discourse and reproducibility. The molecule is a diamine based on a butane backbone.
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Systematic IUPAC Name: N¹-methylbutane-1,3-diamine
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Common Name: (3-Aminobutyl)(methyl)amine
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Chirality: The molecule possesses a chiral center at the C3 carbon, leading to (R)- and (S)-enantiomers. The specific enantiomer is crucial for applications in asymmetric synthesis and pharmacology.
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Molecular Formula: C₅H₁₄N₂
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Molecular Weight: 102.18 g/mol
The structure consists of a four-carbon chain with a primary amine group at position 3 and a secondary, N-methylated amine group at position 1.

Overview of Aliphatic Diamines in Research
Aliphatic diamines are fundamental building blocks in modern chemistry. Their two nucleophilic centers allow for the construction of complex heterocycles, polymers (such as polyamides), and coordination complexes.[2] Specifically, 1,3-diamines are key structural motifs in numerous natural products and pharmaceuticals and are employed as organocatalysts and chiral auxiliaries in asymmetric synthesis.[3][4][5] The differential reactivity between the primary and secondary amines in N¹-methylbutane-1,3-diamine offers a strategic advantage for sequential, site-selective chemical modifications.
Physicochemical and Spectroscopic Profile
Direct experimental data for N¹-methylbutane-1,3-diamine is limited. The following properties are a combination of computed values and expert extrapolations from the closely related analogue, N-methyl-1,3-propanediamine.[6][7]
Physicochemical Properties
| Property | Predicted Value / Estimate | Source / Rationale |
| Molecular Formula | C₅H₁₄N₂ | Based on Structure |
| Molecular Weight | 102.18 g/mol | Based on Formula |
| Appearance | Colorless to pale yellow liquid | Extrapolated from similar aliphatic diamines.[2][8] |
| Odor | Fishy, ammoniacal | Characteristic of short-chain aliphatic amines.[2][9] |
| Boiling Point | ~155-165 °C | Extrapolated from N-methyl-1,3-propanediamine (139-141 °C) with an added methyl group.[6] |
| Density | ~0.85 g/mL @ 25 °C | Extrapolated from N-methyl-1,3-propanediamine (0.844 g/mL).[6] |
| Solubility | Miscible in water, ethanol, ether | Typical for short-chain amines due to hydrogen bonding capability.[6] |
| pKa | pKa₁: ~9.8, pKa₂: ~10.9 | Estimated based on typical values for primary and secondary alkylamines. |
| Flash Point | ~45-55 °C | Extrapolated from N-methyl-1,3-propanediamine (36 °C / 96 °F).[6] |
Predicted Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. The following predictions are based on established principles of NMR and IR spectroscopy.
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¹H NMR Spectroscopy (in CDCl₃, ~400 MHz)
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δ ~3.0-3.3 ppm (m, 1H): Methine proton (CH) at C3, coupled to adjacent CH₂ and NH₂ protons.
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δ ~2.6-2.8 ppm (t, 2H): Methylene protons (CH₂) at C1, adjacent to the secondary amine.
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δ ~2.45 ppm (s, 3H): Methyl protons (N-CH₃) on the secondary amine.
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δ ~1.6-1.8 ppm (m, 2H): Methylene protons (CH₂) at C2.
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δ ~1.1-1.4 ppm (br s, 3H): Protons of the primary (NH₂) and secondary (NH) amines. Signal is broad and exchangeable with D₂O.
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δ ~1.1 ppm (d, 3H): Methyl protons (CH₃) at C4, coupled to the C3 methine proton.
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¹³C NMR Spectroscopy (in CDCl₃, ~100 MHz)
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δ ~50-55 ppm: C1 carbon, adjacent to the secondary amine.
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δ ~45-50 ppm: C3 carbon, bearing the primary amine.
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δ ~36-40 ppm: C2 carbon.
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δ ~35-38 ppm: N-Methyl carbon.
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δ ~20-25 ppm: C4 carbon (terminal methyl).
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Infrared (IR) Spectroscopy
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3300-3400 cm⁻¹ (medium, two bands): Asymmetric and symmetric N-H stretching of the primary amine.
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~3300 cm⁻¹ (weak, broad): N-H stretching of the secondary amine.
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2800-3000 cm⁻¹ (strong): C-H stretching of alkyl groups.
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1590-1650 cm⁻¹ (medium): N-H bending (scissoring) of the primary amine.
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1050-1250 cm⁻¹ (medium): C-N stretching.
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Mass Spectrometry (Electron Ionization - EI)
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Molecular Ion (M⁺): m/z = 102 (likely low abundance).
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Major Fragments: Fragmentation will likely occur via alpha-cleavage adjacent to the nitrogen atoms. Expect major fragments at m/z = 87 (loss of CH₃), m/z = 58 (cleavage between C2-C3), and m/z = 44 (cleavage between C1-C2, containing the methylamino group).
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Synthesis and Purification
The synthesis of N¹-methylbutane-1,3-diamine can be approached through several established methodologies for creating 1,3-diamines.[5] A robust and highly adaptable method is the reductive amination of a suitable keto-amine precursor.[10][11][12]
Retrosynthetic Analysis
A logical retrosynthetic disconnection points towards a 3-aminobutan-1-al or a protected version thereof, which is not a readily available starting material. A more practical approach involves the reductive amination of a β-aminoketone, which itself can be synthesized from common precursors.
Recommended Synthetic Protocol: One-Pot Reductive Amination
This protocol outlines a one-pot synthesis starting from 4-aminopentan-2-one and methylamine, proceeding through an intermediate imine which is reduced in situ.
Materials:
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4-Aminopentan-2-one hydrochloride
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Methylamine (40% solution in H₂O or 2M in THF)
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Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
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Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
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Sodium bicarbonate (NaHCO₃)
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Anhydrous Magnesium Sulfate (MgSO₄)
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Hydrochloric Acid (HCl) in ether
Procedure:
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Precursor Preparation: To a round-bottom flask, add 4-aminopentan-2-one hydrochloride (1.0 eq) and dissolve in methanol. Add sodium methoxide (1.0 eq) and stir for 30 minutes to generate the free base. Filter off the NaCl precipitate and concentrate the filtrate under reduced pressure. Causality: The starting material is often supplied as a salt for stability; it must be converted to the free base to participate in the reaction.
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Imine Formation: Dissolve the resulting crude 4-aminopentan-2-one in DCE. Add methylamine (1.2 eq) and stir the mixture at room temperature for 2-4 hours. The reaction can be monitored by TLC or GC-MS for the disappearance of the ketone. Causality: This step forms the key imine intermediate. An excess of methylamine drives the equilibrium towards the product.
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In Situ Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C. Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the imine in the presence of any unreacted ketone. Its slow addition controls the exothermic reaction.
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Work-up: Allow the reaction to warm to room temperature and stir overnight. Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
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Isolation: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification and Characterization Workflow
Purification of the crude product is critical to remove unreacted starting materials and byproducts.
Protocol: Fractional Distillation
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Set up a fractional distillation apparatus with a short Vigreux column.
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Place the crude oil in the distillation flask.
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Apply vacuum and gently heat the flask in an oil bath.
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Collect the fraction boiling at the predicted temperature (~155-165 °C, adjust for vacuum). Causality: Distillation is effective for separating volatile liquids with different boiling points and is often sufficient for achieving high purity.
Reactivity and Applications
Differential Reactivity
The key chemical feature of N¹-methylbutane-1,3-diamine is the presence of two distinct amine functionalities.
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Primary Amine (-NH₂): More sterically accessible and slightly less basic. It is the preferred site for reactions like imine formation with aldehydes and ketones.
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Secondary Amine (-NHCH₃): Less sterically accessible and slightly more basic due to the inductive effect of the two alkyl groups (methyl and butyl).
This differential reactivity allows for selective protection strategies. For instance, the primary amine can be selectively protected using a bulky protecting group (e.g., Boc anhydride under specific conditions), leaving the secondary amine available for subsequent reactions.[13]
Potential Applications
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Medicinal Chemistry: As a chiral scaffold, it can be incorporated into drug candidates to explore structure-activity relationships. The 1,3-diamine motif is a known pharmacophore in various biologically active molecules.
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Asymmetric Catalysis: Enantiopure forms of the molecule can serve as chiral ligands for metal catalysts or as organocatalysts, particularly in reactions where cooperative action between two amine groups is beneficial.[3][4]
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Polymer Science: It can act as a monomer or cross-linking agent in the synthesis of specialized polyamides or polyurethanes, imparting specific physical properties due to its structure.
Safety, Handling, and Toxicology
Aliphatic amines are hazardous chemicals that require strict safety protocols. The information below is based on data for similar short-chain amines.[7][9]
Hazard Identification
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GHS Classification (Predicted):
Hazard Statements (H-phrases):
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H226: Flammable liquid and vapor.
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H302: Harmful if swallowed.
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H314: Causes severe skin burns and eye damage.
Safe Handling and Personal Protective Equipment (PPE)
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Engineering Controls: Work in a well-ventilated chemical fume hood at all times.
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Personal Protective Equipment:
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Eye/Face Protection: Wear chemical safety goggles and a face shield.
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Skin Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene), a flame-retardant lab coat, and closed-toe shoes.
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Respiratory Protection: If working outside a fume hood or if aerosolization is possible, use a respirator with an appropriate organic vapor cartridge.
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Storage and Disposal
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Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from ignition sources and incompatible materials such as acids and oxidizing agents.[6]
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Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.
Conclusion
N¹-methylbutane-1,3-diamine is a chiral diamine with significant potential as a versatile building block in synthetic chemistry. Its distinct primary and secondary amine groups allow for selective functionalization, making it a valuable tool for designing complex molecules in drug discovery and materials science. While direct experimental data is sparse, a comprehensive profile can be reliably constructed from the properties of analogous compounds and fundamental chemical principles. The synthetic and purification protocols detailed in this guide provide a practical framework for researchers to access and utilize this compound in their work, with a strong emphasis on the necessary safety precautions for handling corrosive and flammable aliphatic amines.
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